molecular formula C9H7ClF3NO2 B068845 N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-36-1

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B068845
CAS No.: 175278-36-1
M. Wt: 253.6 g/mol
InChI Key: RIYOBXWNWKZLSR-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-chloro-2-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of this compound can yield 4-chloro-2-(trifluoromethoxy)aniline and acetic acid.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide include:

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 4-chloro-2-(trifluoromethoxy)aniline
  • N-(chloroacetyl)-4-(trifluoromethoxy)aniline

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for various applications.

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, often referred to as TFMCA, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇ClF₃NO
  • Molecular Weight : 237.61 g/mol
  • Functional Groups : Contains a chloro group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability.

The presence of the trifluoromethyl group is particularly significant as it contributes to the compound's unique chemical behavior and biological activities, making it a candidate for further medicinal chemistry exploration.

Biological Activities

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been studied for various biological activities:

1. Antimicrobial Activity

  • Preliminary studies indicate that TFMCA exhibits significant activity against various bacterial strains, suggesting its potential as an antibiotic agent.
  • The compound's antimicrobial efficacy is attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes.

2. Anti-inflammatory Effects

  • Research indicates that TFMCA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • The mechanism by which it exerts these effects may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors.

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions critical for disease progression.
  • Receptor Interaction : Its structural characteristics allow it to bind effectively to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and increasing bioavailability.

Research Findings and Case Studies

Several studies have investigated the biological activity of TFMCA:

  • Antimicrobial Screening : A study demonstrated that TFMCA showed potent activity against Gram-positive and Gram-negative bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa20
  • Anti-inflammatory Activity : In an animal model of inflammation, TFMCA reduced edema significantly compared to the control group. This suggests its potential utility in managing inflammatory conditions.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOBXWNWKZLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371516
Record name N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-36-1
Record name N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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